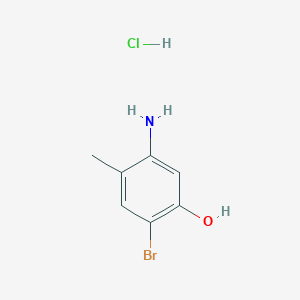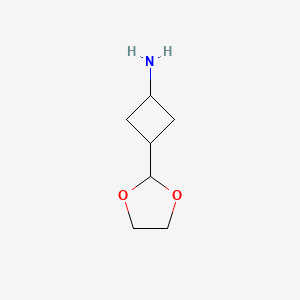
5-Amino-2-bromo-4-methylphenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-bromo-4-methylphenol hydrochloride is an organic compound that belongs to the class of substituted phenols It is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a phenol ring, with the hydrochloride salt form enhancing its solubility in water
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-bromo-4-methylphenol hydrochloride typically involves a multi-step process. One common method starts with the bromination of 4-methylphenol (p-cresol) to introduce the bromine atom at the ortho position relative to the hydroxyl group. This is followed by nitration to introduce the amino group, which is subsequently reduced to form the desired compound. The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-2-bromo-4-methylphenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenols with various functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
5-Amino-2-bromo-4-methylphenol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Amino-2-bromo-4-methylphenol hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and bromine groups can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug design and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-methylphenol: Similar structure but lacks the bromine atom.
2-Bromo-5-methylphenol: Similar structure but lacks the amino group.
4-Amino-2-bromophenol: Similar structure but with different substitution pattern.
Uniqueness
5-Amino-2-bromo-4-methylphenol hydrochloride is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both amino and bromine groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C7H9BrClNO |
|---|---|
Molekulargewicht |
238.51 g/mol |
IUPAC-Name |
5-amino-2-bromo-4-methylphenol;hydrochloride |
InChI |
InChI=1S/C7H8BrNO.ClH/c1-4-2-5(8)7(10)3-6(4)9;/h2-3,10H,9H2,1H3;1H |
InChI-Schlüssel |
YVHBOESSKSFFDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1N)O)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-1,2,3,4-tetrahydropyridine-1-carboxylate](/img/structure/B13508026.png)




![6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B13508058.png)


![2-[Acetyl(cyclohexyl)amino]acetic acid](/img/structure/B13508079.png)


![methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13508088.png)
![ethyl (1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13508091.png)
